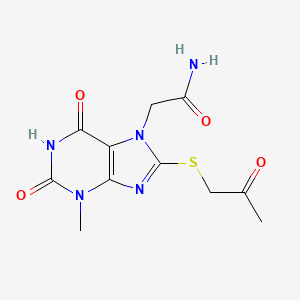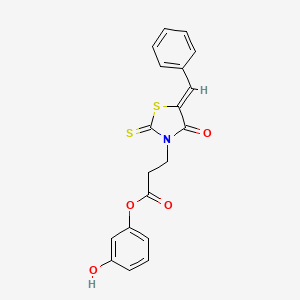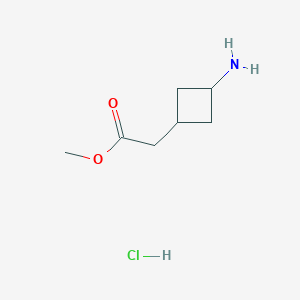
2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methyl-2,6-dioxo-8-((2-oxopropyl)thio)-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C11H13N5O4S and its molecular weight is 311.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Hybrid Networks
- Application : Used in the synthesis of nano-photoinitiators for polymer hybrid networks, enhancing thermal stability and robustness.
- Reference : Batibay, G. S., Gunkara, O. T., Ocal, N., & Arsu, N. (2020). In their study, a compound with absorption characteristics similar to thioxanthone and higher molar absorptivity was synthesized, which contributed to improved thermal stability in polymer matrices (Batibay et al., 2020).
Radioligand Development
- Application : Acts as a selective antagonist ligand for A2B adenosine receptors, useful in radioligand development.
- Reference : Baraldi, P., Tabrizi, M. A., Preti, D., et al. (2004). This compound was used to develop a new radioligand, [3H]-MRE 2029-F20, for the pharmacological characterization of human A2B adenosine receptor subtype (Baraldi et al., 2004).
Antimicrobial Compound Synthesis
- Application : Involved in the synthesis of compounds with potential antimicrobial activities.
- Reference : Sharma, P., Sharma, S., & Rane, N. (2004). A variety of arylamino derivatives of this compound were synthesized and tested against a panel of bacteria, demonstrating potential antimicrobial properties (Sharma et al., 2004).
PET Imaging Research
- Application : Utilized in PET imaging studies, specifically for imaging translocator protein (TSPO) in the brain.
- Reference : Yui, J., Maeda, J., Kumata, K., et al. (2010). Two 18F-labeled PET ligands, including this compound, were evaluated for their kinetics in the monkey brain and imaging of TSPO in the infarcted rat brain (Yui et al., 2010).
Heterocyclic Synthesis
- Application : Used in the synthesis of various heterocycles in one-pot cascade reactions.
- Reference : Schmeyers, J. & Kaupp, G. (2002). The compound was used as a starting material for the efficient synthesis of diverse heterocycles, demonstrating its versatility in organic synthesis (Schmeyers & Kaupp, 2002).
Enhancing Phleomycin Effects
- Application : Synthesized as a purine derivative to enhance the lethal effect of phleomycin on bacterial cultures.
- Reference : Bhushan, K., Brown, D. J., Lister, J., et al. (1975). The compound was prepared to study its role in enhancing the effect of phleomycin, an antibiotic, on Escherichia coli cultures (Bhushan et al., 1975).
PET Tracer Development for NPP1 Imaging
- Application : Involved in the synthesis of PET tracers for imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1).
- Reference : Gao, M., Wang, M., & Zheng, Q. (2016). This compound was used in the preparation of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as new potential PET tracers for imaging NPP1 (Gao et al., 2016).
Propiedades
IUPAC Name |
2-[3-methyl-2,6-dioxo-8-(2-oxopropylsulfanyl)purin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4S/c1-5(17)4-21-11-13-8-7(16(11)3-6(12)18)9(19)14-10(20)15(8)2/h3-4H2,1-2H3,(H2,12,18)(H,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOOFJMXJKVNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC2=C(N1CC(=O)N)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(4-(2-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2655179.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pivalamide](/img/structure/B2655183.png)
![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2655186.png)
![4-benzoyl-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2655190.png)

![prop-2-enyl 5-(3,4-dimethoxyphenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2655194.png)

![2,3,4-trimethoxy-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2655196.png)
![5-bromo-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2655197.png)
![4-(4-{[1-(2,4-Dimethylbenzoyl)piperidin-3-yl]methoxy}benzoyl)morpholine](/img/structure/B2655198.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(3-hydroxyphenyl)butanamide](/img/structure/B2655200.png)
